1-(Bromomethyl)-1-(ethoxymethyl)cyclobutane
CAS No.:
Cat. No.: VC17639697
Molecular Formula: C8H15BrO
Molecular Weight: 207.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H15BrO |
|---|---|
| Molecular Weight | 207.11 g/mol |
| IUPAC Name | 1-(bromomethyl)-1-(ethoxymethyl)cyclobutane |
| Standard InChI | InChI=1S/C8H15BrO/c1-2-10-7-8(6-9)4-3-5-8/h2-7H2,1H3 |
| Standard InChI Key | KFIRAFUESZFNOB-UHFFFAOYSA-N |
| Canonical SMILES | CCOCC1(CCC1)CBr |
Introduction
Structural Characteristics and Molecular Identity
Molecular Framework and Stereochemical Considerations
1-(Bromomethyl)-1-(ethoxymethyl)cyclobutane features a four-membered cyclobutane ring with two distinct substituents at the same carbon atom: a bromomethyl (-CH2Br) group and an ethoxymethyl (-CH2OCH2CH3) group. This arrangement creates a sterically congested environment, influencing both reactivity and conformational flexibility. The cyclobutane ring’s inherent angle strain (approximately 90° bond angles) further modulates the compound’s stability and interaction with reagents .
Key Identifiers:
Synthetic Approaches and Optimization
Bromination of Bifunctional Cyclobutane Precursors
The synthesis of 1-(bromomethyl)-1-(ethoxymethyl)cyclobutane likely parallels methods used for analogous brominated cyclobutanes. A validated protocol for (bromomethyl)cyclobutane derivatives involves the bromination of alcohol precursors under controlled conditions :
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Substrate Preparation: Start with 1-(ethoxymethyl)cyclobutane-1-methanol.
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Bromination: Treat with phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in dichloromethane at 0–5°C.
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Purification: Isolate via fractional distillation or column chromatography.
Example Reaction Scheme:
Industrial-scale production may employ continuous flow reactors to enhance yield and purity, as demonstrated in large-scale syntheses of related bromocyclobutanes . Key challenges include minimizing elimination side products caused by the cyclobutane ring’s strain and the bromide’s leaving group propensity.
Reactivity and Functional Group Interactions
Nucleophilic Substitution Dynamics
The bromomethyl group’s electrophilic carbon serves as a primary site for nucleophilic attacks, enabling diverse derivatizations:
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Alkoxy Exchange: Reaction with sodium ethoxide yields 1,1-bis(ethoxymethyl)cyclobutane.
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Amine Functionalization: Primary amines (e.g., methylamine) form 1-(ethoxymethyl)-1-(methylaminomethyl)cyclobutane.
Comparative Reactivity:
| Reaction | Conditions | Product |
|---|---|---|
| SN2 with NaOH | Aqueous EtOH, 25°C | 1-(hydroxymethyl)-1-(ethoxymethyl)cyclobutane |
| Elimination with KOtBu | THF, reflux | 1-(ethoxymethyl)cyclobutene |
The ethoxymethyl group remains largely inert under mild conditions but undergoes acid-catalyzed cleavage in concentrated H2SO4, producing cyclobutanecarboxaldehyde and ethanol .
Applications in Organic Synthesis and Material Science
Building Block for Complex Architectures
1-(Bromomethyl)-1-(ethoxymethyl)cyclobutane’s dual functionality positions it as a precursor for strained heterocycles and macrocycles. Notable applications include:
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Cross-Coupling Reactions: Suzuki-Miyaura couplings to introduce aryl groups at the bromomethyl site.
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Polymer Chemistry: Copolymerization with diols or diamines to form cyclobutane-containing polymers with enhanced thermal stability .
Pharmacological Relevance
While direct studies on this compound are absent, cyclobutane motifs are prevalent in bioactive molecules. For example, cyclobutane-containing antibiotics like platensimycin highlight the scaffold’s potential in drug discovery . The ethoxymethyl group may improve solubility and bioavailability in prodrug designs.
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